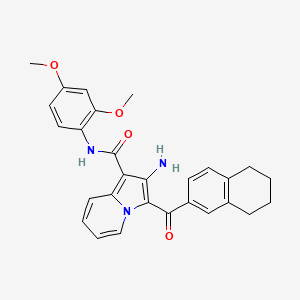
2-amino-N-(2,4-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(2,4-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C28H27N3O4 and its molecular weight is 469.541. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-amino-N-(2,4-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is part of a class of indolizine derivatives that have garnered attention for their potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C22H26N2O4, with a molecular weight of approximately 378.46 g/mol. The structure features an indolizine core substituted with a dimethoxyphenyl group and a tetrahydronaphthalene carbonyl moiety.
The biological activity of this compound is hypothesized to stem from several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways.
- Gene Expression Alteration : The compound may affect the expression of genes associated with various biological processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines using assays such as MTT for cytotoxicity.
| Cell Line | GI50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 19.3 | Hormone receptor-positive |
| MDA-MB-468 (TNBC) | 5.2 | EGFR overexpressing; superior to gefitinib |
In a comparative study, compounds similar to this indolizine derivative exhibited enhanced selectivity against MDA-MB-468 cells compared to MCF-7 cells, indicating potential for targeted cancer therapy .
Antioxidant Activity
Another area of interest is the antioxidant properties of this compound. Research has shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Enzyme Inhibition Studies
The compound has also been tested for its ability to inhibit key enzymes:
- Alpha-glucosidase Inhibition : It demonstrated significant inhibitory activity with an IC50 value lower than that of acarbose, a known alpha-glucosidase inhibitor .
| Compound | IC50 (mg/L) | Type |
|---|---|---|
| 2-amino-N-(...) | 999.31 | Competitive Inhibitor |
| Acarbose | 2004.58 | Mixed-Inhibitor |
These findings suggest that the compound could be beneficial in managing conditions like diabetes by regulating carbohydrate metabolism.
Case Studies and Research Findings
A recent publication explored the synthesis and biological evaluation of related indolizine derivatives. Compounds were assessed for their cytotoxicity against breast cancer cell lines and showed promising results in inhibiting cell growth . Notably, compounds with specific substituents on the indolizine scaffold exhibited enhanced potency and selectivity.
特性
IUPAC Name |
2-amino-N-(2,4-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-34-20-12-13-21(23(16-20)35-2)30-28(33)24-22-9-5-6-14-31(22)26(25(24)29)27(32)19-11-10-17-7-3-4-8-18(17)15-19/h5-6,9-16H,3-4,7-8,29H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFRYNHUMFCYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC5=C(CCCC5)C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














